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molecular formula C15H21NO B8278608 2-Benzyl-2-azaspiro[4.4]nonan-4-ol

2-Benzyl-2-azaspiro[4.4]nonan-4-ol

Cat. No. B8278608
M. Wt: 231.33 g/mol
InChI Key: PDWOFRYRKMPEFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09403801B2

Procedure details

To a solution of 2-benzyl-2-azaspiro[4.4]nonan-4-ol (10.37 g, 44.83 mmol) in MeOH (150 mL) was added Pd/C (10%, 1.1 g) and the suspension was stirred at 45° C. under a H2 atmosphere overnight. The resulting reaction mixture was filtered and the filter cake was washed with EtOAc (50 mL×3). The filtrate was concentrated in vacuo to give the product as yellow oil (7.12 g, 100%).
Quantity
10.37 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
1.1 g
Type
catalyst
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:12][CH:11]([OH:13])[C:10]2([CH2:17][CH2:16][CH2:15][CH2:14]2)[CH2:9]1)C1C=CC=CC=1>CO.[Pd]>[CH2:9]1[C:10]2([CH2:17][CH2:16][CH2:15][CH2:14]2)[CH:11]([OH:13])[CH2:12][NH:8]1

Inputs

Step One
Name
Quantity
10.37 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC2(C(C1)O)CCCC2
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Name
Quantity
1.1 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
the suspension was stirred at 45° C. under a H2 atmosphere overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
the filter cake was washed with EtOAc (50 mL×3)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1NCC(C12CCCC2)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.12 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 112.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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